molecular formula C14H12BF3O3 B578054 4-(Benzyloxy)-2-(trifluoromethyl)phenylboronic acid CAS No. 1217501-32-0

4-(Benzyloxy)-2-(trifluoromethyl)phenylboronic acid

Cat. No. B578054
M. Wt: 296.052
InChI Key: PFRQXVBDZOMJDK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(Benzyloxy)-2-(trifluoromethyl)phenylboronic acid, also known as 4-Bz-2-TFPBA, is a type of boronic acid that is widely used in scientific research. It is a versatile compound that can be used in a variety of applications, from synthesis and catalysis to biochemistry and drug design.

Scientific Research Applications

Catalysis in Organic Synthesis

Phenylboronic acids are pivotal in catalyzing various organic reactions, including dehydrative amidation between carboxylic acids and amines, suggesting their role in facilitating amide bond formation, a critical step in peptide synthesis. The ortho-substituent of boronic acid is crucial in accelerating the amidation process, indicating the significance of molecular structure on the reaction kinetics and mechanism (Ke Wang, Yanhui Lu, & K. Ishihara, 2018).

Molecular Recognition and Sensing

Phenylboronic acid derivatives have been applied in the development of molecular receptors, particularly for sugars and glycoconjugates. Their ability to bind hydroxyl compounds underlies their utility in sensing applications, such as glucose sensors, demonstrating the intersection of organic chemistry with bioanalytical applications (Agnieszka Adamczyk-Woźniak, M. Cyrański, A. Żubrowska, & A. Sporzyński, 2009).

Advanced Materials and Drug Delivery

The functionalization of materials with phenylboronic acids, such as in the creation of phenylboronic acid-functionalized polymeric micelles, showcases their potential in targeted drug delivery systems. These materials exhibit selective recognition capabilities, indicating their promise for applications in cancer therapy and beyond (Xiaojin Zhang, Zhenguo Zhang, Xin Su, Mengmeng Cai, R. Zhuo, & Zhenlin Zhong, 2013).

Experimental Oncology

Investigations into the antiproliferative potential of phenylboronic acid and benzoxaborole derivatives have identified them as potent agents inducing apoptosis in cancer cells, such as A2780 ovarian cancer cells. These findings underscore the potential of phenylboronic acids as scaffolds for developing novel anticancer agents, highlighting their phase cycle-specific mode of action (Mateusz Psurski, A. Łupicka-Słowik, Agnieszka Adamczyk-Woźniak, J. Wietrzyk, & A. Sporzyński, 2018).

properties

IUPAC Name

[4-phenylmethoxy-2-(trifluoromethyl)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12BF3O3/c16-14(17,18)12-8-11(6-7-13(12)15(19)20)21-9-10-4-2-1-3-5-10/h1-8,19-20H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFRQXVBDZOMJDK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=C(C=C1)OCC2=CC=CC=C2)C(F)(F)F)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12BF3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40681574
Record name [4-(Benzyloxy)-2-(trifluoromethyl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40681574
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

296.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Benzyloxy)-2-(trifluoromethyl)phenylboronic acid

CAS RN

1217501-32-0
Record name [4-(Benzyloxy)-2-(trifluoromethyl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40681574
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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